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Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid.[1][2] As a

member of the complex family of monoterpene indole alkaloids found within the plant genus

Kopsia, it represents a unique chemical scaffold of interest to natural product chemists and

pharmacologists. This document provides a comprehensive overview of its natural source,

physicochemical properties, and the methodologies for its isolation and characterization, based

on available scientific literature.

Natural Source
11,12-De(methylenedioxy)danuphylline is isolated from Kopsia officinalis, a plant belonging

to the Apocynaceae family.[1][3] This species is widely distributed in Southeast Asia and China

and is recognized in traditional medicine, particularly in Chinese folk medicine for treating

conditions like rheumatoid arthritis and pharyngitis.[1] The compound has been specifically

identified in the leaves and stems of the plant.[1][3] The genus Kopsia is a well-documented

source of structurally diverse and biologically active monoterpene indole alkaloids.[1][4]

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15128972?utm_src=pdf-interest
https://www.benchchem.com/product/b15128972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://www.researchgate.net/publication/44667675_Aspidospermatan-aspidospermatan_and_eburnane-sarpagine_bisindole_alkaloids_from_Leuconotis
https://www.benchchem.com/product/b15128972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pubmed.ncbi.nlm.nih.gov/28363506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pubmed.ncbi.nlm.nih.gov/28363506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pubmed.ncbi.nlm.nih.gov/32173419/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the known quantitative data for 11,12-
De(methylenedioxy)danuphylline.

Table 1: Physicochemical and Spectroscopic Properties

Property Value/Description Reference

Compound Name

11,12-

De(methylenedioxy)danuphylli

ne

[1]

Compound Type Indole Alkaloid [1][3]

CAS Number 888482-17-5 N/A

Molecular Formula C₂₃H₂₆N₂O₆ N/A

Molecular Weight 426.5 g/mol N/A

Appearance
Reported as an amorphous

powder
[2] (Implied)

Spectroscopic Data
Structure elucidated by MS,

¹H-NMR, ¹³C-NMR, 2D-NMR
[2]

Note: Specific chemical shifts (δ) and coupling constants (J) from NMR analysis, as well as

precise mass spectrometry fragments, are contained within the primary literature and are not

available in publicly accessible abstracts.

Experimental Protocols
While the full, detailed experimental protocol from the primary literature describing the isolation

of 11,12-De(methylenedioxy)danuphylline is not publicly available, a generalized workflow

can be constructed based on standard methodologies for isolating indole alkaloids from Kopsia

species.

Extraction
A typical extraction process for alkaloids from the dried and powdered plant material of Kopsia

officinalis (e.g., leaves and stems) involves the following steps:
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Maceration: The plant material is macerated at room temperature with a polar solvent,

typically methanol (MeOH) or ethanol (EtOH), for an extended period (e.g., 3 x 24 hours).

Concentration: The resulting crude extract is filtered, and the solvent is removed under

reduced pressure using a rotary evaporator to yield a concentrated syrup.

Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution

(e.g., 5% HCl) and partitioned against a non-polar solvent like ethyl acetate (EtOAc) to

remove neutral and weakly basic compounds. The acidic aqueous layer, containing the

protonated alkaloids, is collected.

Basification and Re-extraction: The pH of the aqueous layer is adjusted to be alkaline (pH 9-

10) using a base such as ammonia (NH₃·H₂O). This deprotonates the alkaloids, which are

then extracted back into an organic solvent (e.g., dichloromethane or chloroform). This

process separates the alkaloids from highly polar, water-soluble components.

Final Concentration: The organic solvent containing the total alkaloid fraction is dried (e.g.,

over anhydrous Na₂SO₄) and concentrated in vacuo to yield the crude alkaloid extract.

Isolation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate

individual compounds like 11,12-De(methylenedioxy)danuphylline. This is achieved through

various chromatographic techniques:

Silica Gel Column Chromatography: The crude extract is first subjected to column

chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., a

mixture of chloroform and methanol). Fractions are collected and monitored by Thin Layer

Chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

target compound are further purified using preparative HPLC, often on a C18 reversed-

phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation
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The definitive structure of the isolated compound is determined using a combination of

spectroscopic methods:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-

ESI-MS) is used to determine the exact molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR

spectroscopy are employed to establish the carbon-hydrogen framework and the

connectivity of the atoms within the molecule.

Circular Dichroism (CD): The absolute configuration of the molecule is often determined by

comparing experimental electronic circular dichroism data with calculated data.[3]

Biological Activity
The known biological activity of 11,12-De(methylenedioxy)danuphylline is limited. In the

primary study describing its isolation, the compound was evaluated for its inhibitory effects on

α-glucosidase, an enzyme relevant to carbohydrate metabolism. However, it showed no

significant activity, with an IC₅₀ value well above 50μM.[3]

Other monoterpene indole alkaloids isolated from Kopsia officinalis have demonstrated various

biological activities, including anti-inflammatory and analgesic effects.[5] It is plausible that

11,12-De(methylenedioxy)danuphylline could be evaluated in other bioassays to explore its

full pharmacological potential.

Signaling Pathways
As of the current literature, there are no published studies detailing the specific signaling

pathways modulated by 11,12-De(methylenedioxy)danuphylline. Further research would be

required to investigate its mechanism of action at the molecular level.

Visualizations
The following diagram illustrates a generalized workflow for the extraction and isolation of

11,12-De(methylenedioxy)danuphylline from its natural source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28363506/
https://www.benchchem.com/product/b15128972?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28363506/
https://pubmed.ncbi.nlm.nih.gov/34798159/
https://www.benchchem.com/product/b15128972?utm_src=pdf-body
https://www.benchchem.com/product/b15128972?utm_src=pdf-body
https://www.benchchem.com/product/b15128972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Material Preparation

Crude Extraction

Purification

Structural Analysis

Kopsia officinalis
(Leaves & Stems)

Air-dried & Powdered Plant Material

Maceration with Methanol

Filtration & Concentration

Acid-Base Partitioning
(HCl / EtOAc)

Basification (NH3·H2O) &
Extraction (CHCl3)

Crude Alkaloid Extract

Silica Gel Column Chromatography

Preparative HPLC

Pure 11,12-De(methylenedioxy)danuphylline

HR-ESI-MS

Elucidation

1D & 2D NMR

Elucidation

ECD Calculation

Elucidation

Click to download full resolution via product page

Generalized workflow for isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15128972?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://www.researchgate.net/publication/44667675_Aspidospermatan-aspidospermatan_and_eburnane-sarpagine_bisindole_alkaloids_from_Leuconotis
https://pubmed.ncbi.nlm.nih.gov/28363506/
https://pubmed.ncbi.nlm.nih.gov/32173419/
https://pubmed.ncbi.nlm.nih.gov/32173419/
https://pubmed.ncbi.nlm.nih.gov/34798159/
https://pubmed.ncbi.nlm.nih.gov/34798159/
https://www.benchchem.com/product/b15128972#natural-sources-of-11-12-de-methylenedioxy-danuphylline
https://www.benchchem.com/product/b15128972#natural-sources-of-11-12-de-methylenedioxy-danuphylline
https://www.benchchem.com/product/b15128972#natural-sources-of-11-12-de-methylenedioxy-danuphylline
https://www.benchchem.com/product/b15128972#natural-sources-of-11-12-de-methylenedioxy-danuphylline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15128972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

